molecular formula C14H20O2S B15355682 Propyl 2-(4-propylsulfanylphenyl)acetate

Propyl 2-(4-propylsulfanylphenyl)acetate

Cat. No.: B15355682
M. Wt: 252.37 g/mol
InChI Key: WHUBOSHPJBFRIV-UHFFFAOYSA-N
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Description

Propyl 2-(4-propylsulfanylphenyl)acetate is an organic compound characterized by its unique molecular structure, which includes a propyl group attached to a sulfanylphenyl ring and an acetate moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-propylthiophenol and acetic anhydride.

  • Reaction Steps: The reaction involves the acetylation of 4-propylthiophenol to form the acetate ester.

  • Conditions: The reaction is usually carried out under anhydrous conditions with a suitable catalyst, such as pyridine, to facilitate the acetylation process.

Industrial Production Methods:

  • Large-Scale Synthesis: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants.

  • Purification: The product is purified through distillation or recrystallization to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding sulfonic acid derivative.

  • Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: 4-Propylsulfanylbenzoic acid.

  • Reduction Products: 4-Propylthiophenol.

  • Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl 2-(4-propylsulfanylphenyl)acetate has several applications in scientific research:

  • Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Propyl 2-(4-propylsulfanylphenyl)acetate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • Phenylacetic acid: A simpler phenylacetate derivative without the sulfanyl group.

  • Benzyl acetate: Another phenylacetate derivative with a benzyl group instead of a propyl group.

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Properties

Molecular Formula

C14H20O2S

Molecular Weight

252.37 g/mol

IUPAC Name

propyl 2-(4-propylsulfanylphenyl)acetate

InChI

InChI=1S/C14H20O2S/c1-3-9-16-14(15)11-12-5-7-13(8-6-12)17-10-4-2/h5-8H,3-4,9-11H2,1-2H3

InChI Key

WHUBOSHPJBFRIV-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CC1=CC=C(C=C1)SCCC

Origin of Product

United States

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